N-ethyl-2-nitro-N-(trifluoromethyl)aniline
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Overview
Description
N-ethyl-2-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-nitro-N-(trifluoromethyl)aniline can be synthesized through a multi-step process. One common method involves the reaction of ethylamine hydrochloride with 4-chloro-3-nitrobenzotrifluoride. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N-ethyl-2-amino-N-(trifluoromethyl)aniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Oxidized aniline derivatives.
Scientific Research Applications
N-ethyl-2-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethyl-2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
- 2-nitro-4-trifluoromethylaniline
- N-ethyl-2-nitro-4-(trifluoromethyl)benzenamine
Uniqueness
N-ethyl-2-nitro-N-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
N-ethyl-2-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-13(9(10,11)12)7-5-3-4-6-8(7)14(15)16/h3-6H,2H2,1H3 |
InChI Key |
OUHLSRSBTANVFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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